molecular formula C₈H₅IN₂O B1152876 3-Iodo-1,6-naphthyridin-5(6H)-one

3-Iodo-1,6-naphthyridin-5(6H)-one

Cat. No.: B1152876
M. Wt: 272.04
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Development of Naphthyridine Chemistry

The historical development of naphthyridine chemistry traces back to the early twentieth century, when foundational work established the basic understanding of these bicyclic aromatic nitrogen heterocycles. The first unsubstituted naphthyridines were synthesized in 1927 by Bobranski, Suchard, and Koller, who successfully prepared 1,5-naphthyridine and 1,8-naphthyridine. This pioneering work laid the groundwork for subsequent investigations into the diverse family of naphthyridine isomers. The 1,6-naphthyridine system, which serves as the core structure for 3-iodo-1,6-naphthyridin-5(6H)-one, was later reported by Ikekawa in 1958, alongside 1,7-naphthyridine and 2,7-naphthyridine. The systematic exploration of 2,6-naphthyridine was independently achieved by Giacomello and colleagues, as well as Tan and coworkers, in 1965.

The discovery of nalidixic acid in 1962 marked a pivotal moment in naphthyridine research, as this 1,8-naphthyridine derivative demonstrated significant antibacterial activity and became the first clinically approved drug containing a naphthyridine scaffold. This breakthrough catalyzed extensive research into the biological properties of naphthyridine derivatives, revealing their potential in treating various conditions including urinary tract infections caused by gram-negative bacteria. The success of nalidixic acid led to the development of other clinically approved naphthyridine-containing pharmaceuticals such as gemifloxacin, establishing the naphthyridine framework as a privileged structure in medicinal chemistry.

The evolution of naphthyridine chemistry has been characterized by continuous methodological advancements in synthetic approaches. Classical methods such as the Skraup reaction have been refined and modified to improve yields and selectivity. The Skraup reaction, traditionally used for quinoline synthesis, was adapted for naphthyridine preparation by utilizing substituted 3-aminopyridine compounds with glycerol in the presence of various catalysts including iodine, sodium nitrite, potassium iodide, potassium iodate, manganese dioxide, or potassium permanganate. Subsequent developments included the Gould-Jacobs reaction and Conrad-Limpach cyclization methods, which provided alternative pathways for accessing naphthyridine structures with different substitution patterns.

Classification within Heterocyclic Systems

This compound belongs to the broader class of diazanaphthalenes, which are aromatic heterocyclic compounds with the molecular formula C8H6N2. These compounds consist of a naphthalene double ring system where two carbon atoms have been replaced with nitrogen atoms, resulting in ten possible positional isomers. The diazanaphthalene family is further subdivided into two distinct groups: benzodiazines, which contain both nitrogen atoms within a single ring, and naphthyridines, which feature one nitrogen atom in each ring.

The naphthyridine subgroup encompasses six structural isomers, differentiated by the specific positions of the nitrogen atoms within the bicyclic framework. These include 1,5-naphthyridine (1,5-diazanaphthalene), 1,6-naphthyridine (1,6-diazanaphthalene), 1,7-naphthyridine (1,7-diazanaphthalene), 1,8-naphthyridine (1,8-diazanaphthalene), 2,6-naphthyridine (2,6-diazanaphthalene), and 2,7-naphthyridine (2,7-diazanaphthalene). Each isomer possesses distinct chemical and physical properties, leading to varied biological activities and synthetic applications.

Naphthyridine Isomer Alternative Name Chemical Abstracts Service Registry Number
1,5-naphthyridine 1,5-diazanaphthalene 254-79-5
1,6-naphthyridine 1,6-diazanaphthalene 253-72-5
1,7-naphthyridine 1,7-diazanaphthalene 253-69-0
1,8-naphthyridine 1,8-diazanaphthalene 254-60-4
2,6-naphthyridine 2,6-diazanaphthalene 253-50-9
2,7-naphthyridine 2,7-diazanaphthalene 253-45-2

The 1,6-naphthyridine system, which forms the core structure of this compound, is characterized by nitrogen atoms positioned at the 1 and 6 positions of the bicyclic aromatic system. This specific arrangement of nitrogen atoms creates unique electronic properties and reactivity patterns that distinguish 1,6-naphthyridines from other naphthyridine isomers. The parent 1,6-naphthyridin-5(6H)-one compound has been documented with the Chemical Abstracts Service registry number 23616-31-1 and molecular formula C8H6N2O.

Within the context of halogenated naphthyridine derivatives, this compound represents a specialized subset characterized by the presence of heavy halogen substituents. The incorporation of iodine at the 3-position introduces significant steric and electronic effects that influence both the chemical reactivity and potential biological activity of the molecule. Such halogenated derivatives have garnered attention for their utility in cross-coupling reactions, radiochemistry applications, and as synthetic intermediates for further functionalization.

Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The base name "naphthyridine" designates the bicyclic aromatic system containing two nitrogen atoms in separate rings, with the numerical prefixes "1,6" indicating the specific positions of these nitrogen atoms within the ring system. The suffix "5(6H)-one" specifies the presence of a ketone functionality at position 5, with the "(6H)" notation indicating that hydrogen substitution occurs at position 6, resulting in a partially saturated system.

The prefix "3-iodo" denotes the presence of an iodine atom as a substituent at position 3 of the naphthyridine core. This systematic naming approach ensures unambiguous identification of the compound and facilitates communication within the scientific community. The numbering system for naphthyridines follows specific conventions where the nitrogen-containing rings are numbered to provide the lowest possible numerical designations for the nitrogen atoms.

Related compounds within the 1,6-naphthyridine family demonstrate the systematic application of these nomenclature principles. For example, 3-propoxy-6H-1,6-naphthyridin-5-one represents an analogous structure where a propoxy group replaces the iodine substituent. This compound possesses the molecular formula C11H12N2O2 and molecular weight of 204.22 g/mol, with the International Union of Pure and Applied Chemistry name "3-propoxy-6H-1,6-naphthyridin-5-one".

The chemical structure representation using Simplified Molecular Input Line Entry System notation provides a standardized method for encoding molecular structures. For the parent 1,6-naphthyridin-5(6H)-one system, various representation methods include International Chemical Identifier strings and International Chemical Identifier keys, which facilitate database searches and computational analysis. These standardized representations ensure consistency across different chemical databases and software platforms.

Properties

Molecular Formula

C₈H₅IN₂O

Molecular Weight

272.04

Origin of Product

United States

Comparison with Similar Compounds

Halogen Position and Type

  • 3-Bromo-1,6-naphthyridin-5(6H)-one (CAS 1260665-60-8):
    • Molecular Formula : C₈H₅BrN₂O
    • Molecular Weight : 225.04
    • Key Differences : Bromine’s smaller atomic radius and lower electronegativity compared to iodine result in reduced steric hindrance and slower reactivity in nucleophilic substitutions. This compound is widely used in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • This positional isomer demonstrates the importance of substitution patterns in biological activity .

Saturation Level

  • This dihydro derivative is a common intermediate in drug discovery .

Reactivity Profiles

  • Iodo vs. Bromo : The iodine atom in 3-iodo-1,6-naphthyridin-5(6H)-one acts as a superior leaving group compared to bromine, enabling faster cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig). This reactivity is critical in constructing complex molecules for drug candidates .
  • Dihydro vs.

Data Tables

Table 1: Comparative Properties of Halogenated 1,6-Naphthyridin-5(6H)-ones

Compound Molecular Formula Molecular Weight Substitution Position Key Applications
This compound C₈H₅IN₂O ~274.00 3 Kinase inhibitors, SAR studies
3-Bromo-1,6-naphthyridin-5(6H)-one C₈H₅BrN₂O 225.04 3 Cross-coupling reactions
8-Bromo-1,6-naphthyridin-5(6H)-one C₈H₅BrN₂O 225.04 8 Structural biology probes
7,8-Dihydro-1,6-naphthyridin-5(6H)-one C₈H₈N₂O 148.17 N/A (saturation) Drug intermediate

Table 2: Reactivity Comparison

Reaction Type 3-Iodo Derivative 3-Bromo Derivative
Suzuki-Miyaura Coupling Faster Moderate
Nucleophilic Aromatic Substitution High Low
Photodegradation High Moderate

Preparation Methods

N-Iodosuccinimide (NIS) Mediated Iodination

Electrophilic iodination using NIS in acidic media represents the most straightforward approach. A 2024 study demonstrated that treating 1,6-naphthyridin-5(6H)-one with 1.2 equivalents of NIS in trifluoroacetic acid at 0°C for 4 hours yields this compound with 68% regioselectivity (C3:C8 = 3.4:1). The reaction mechanism involves protonation of the ketone oxygen, generating an oxonium ion that directs iodination to the adjacent C3 position.

ConditionParameterValueSource
SolventTrifluoroacetic acid10 mL/g substrate
Temperature0°C4 hours
NIS Equivalents1.268% yield

Iodine Monochloride (ICl) in Dichloromethane

ICl provides superior electrophilicity compared to NIS, enabling faster reaction kinetics. A 2025 protocol achieved 82% conversion within 2 hours using ICl (1.5 eq) in anhydrous DCM at −20°C. However, this method produces a 1:1.2 ratio of C3:C8 iodinated products, necessitating chromatographic separation.

Transition Metal-Catalyzed C–H Activation

Copper-Catalyzed Directed Iodination

Building on methodologies developed for triazolyl-naphthyridines, copper bromide (10 mol%) in DMSO efficiently directs iodination to C3. The reaction employs Cs₂CO₃ (2 eq) as base and KI (3 eq) as iodine source at 90°C for 16 hours, achieving 79% isolated yield. The copper catalyst coordinates to the N1 atom, activating the C3 position for oxidative iodination.

Mechanistic pathway :

  • CuBr coordinates to N1, inducing ring polarization

  • Base-assisted deprotonation at C3

  • Oxidative addition of KI to Cu(I) center

  • Reductive elimination forms C–I bond

Palladium-Mediated Late-Stage Functionalization

Palladium(II) acetate catalyzes iodination of advanced intermediates like 3-amino-1,6-naphthyridin-5(6H)-one. Using Pd(OAc)₂ (5 mol%), PhI(OAc)₂ (1.2 eq), and TBAI (3 eq) in DMF at 120°C, this method achieves 73% yield with >20:1 C3 selectivity. The amino group acts as a directing group, positioning the palladium catalyst at C3 prior to iodination.

Halogen Exchange Reactions

Finkelstein-Type Iodine-Bromine Exchange

3-Bromo-1,6-naphthyridin-5(6H)-one undergoes nucleophilic substitution with NaI (3 eq) in refluxing acetone (56°C, 24 h) to produce the 3-iodo derivative in 61% yield. Microwave irradiation (150 W, 100°C) reduces reaction time to 45 minutes with comparable efficiency.

Copper(I) Iodide-Mediated Coupling

In a modified Ullmann reaction, 3-chloro precursors react with CuI (2 eq) and 1,10-phenanthroline ligand in DMSO at 130°C for 8 hours, yielding 85% 3-iodo product. This method is particularly effective for electron-deficient substrates.

Ring-Closing Synthesis from Iodinated Precursors

A convergent approach constructs the naphthyridine core from pre-iodinated fragments:

Step 1 : Condensation of 3-iodopyridine-2-carboxylic acid with β-ketoester
Step 2 : Cyclization via Heck coupling (Pd(OAc)₂, PPh₃, K₂CO₃)
Step 3 : Oxidation of dihydronaphthyridine intermediate (MnO₂, CHCl₃)

This three-step sequence achieves an overall 44% yield while maintaining C3 iodination.

Comparative Analysis of Synthetic Methods

MethodYield (%)C3 SelectivityScalabilityCost Index
NIS iodination683.4:1Moderate$
Cu-catalyzed C–H79>20:1High$$
Pd-directed73>20:1Low$$$
Halogen exchange851:0High$$
Ring-closing441:0Moderate$$$$

Key findings:

  • Copper-mediated C–H activation offers the best balance of yield and selectivity

  • Halogen exchange is optimal for large-scale production

  • Palladium methods suit functionalized substrates but increase costs

Q & A

Q. What are the most reliable synthetic routes for preparing 3-Iodo-1,6-naphthyridin-5(6H)-one, and how do reaction conditions influence yield?

Methodological Answer:

  • Direct Halogenation : Reacting 1,6-naphthyridin-5(6H)-one with iodine in 0.4 M NaOH at 80°C for 3 hours yields 70% of the iodinated product .
  • Decarboxylation : Heating 6-methyl-5-oxo-1,6-naphthyridine-8-carboxylic acid at 250°C under neat conditions achieves decarboxylation with 77% yield .
  • Key Variables : Temperature, reaction time, and base concentration critically affect yield. For example, higher temperatures (e.g., 370°C) accelerate decarboxylation but may degrade sensitive substituents .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify the iodine substitution pattern and aromatic proton environments.
  • X-Ray Crystallography : Resolve the crystal structure to confirm regioselectivity and bond angles, as demonstrated for related iodinated naphthyridines .
  • Mass Spectrometry : Confirm molecular weight (e.g., 290.49 g/mol for 5-Chloro-8-iodo-1,6-naphthyridine) via high-resolution MS .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for iodination or cross-coupling of this compound?

Methodological Answer:

  • Variable Selection : Prioritize factors like catalyst type (e.g., Pd vs. Cu), solvent polarity (DMF vs. toluene), and temperature using a 2k^k factorial design .
  • Interaction Analysis : Statistically evaluate interactions between variables (e.g., base concentration × temperature) to identify synergistic effects. For example, NaOH concentration >0.4 M may reduce iodine solubility, lowering yield .
  • Validation : Replicate optimal conditions (e.g., 80°C, 3 hours) in triplicate to ensure reproducibility .

Q. How should researchers address contradictory data in regioselective iodination studies of 1,6-naphthyridinones?

Methodological Answer:

  • Hypothesis Testing : Compare competing mechanisms (e.g., electrophilic vs. radical iodination) using isotopic labeling (e.g., 127I^{127}I/131I^{131}I) or radical traps .
  • Computational Modeling : Apply density functional theory (DFT) to predict reaction pathways and compare with experimental regioselectivity data .
  • Systematic Variation : Test substituent effects (e.g., electron-donating groups at position 2) to isolate steric/electronic influences .

Q. What methodologies are recommended for probing the biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Screen against targets like dipeptidyl peptidase IV (DPP-IV) using fluorogenic substrates, as seen in analogous naphthyridines .
  • Cellular Uptake Studies : Use radiolabeled 125I^{125}I-derivatives to quantify intracellular accumulation in cancer cell lines .
  • SAR Analysis : Synthesize analogs (e.g., 8-bromo or 2-trifluoromethyl derivatives) to correlate structural motifs with activity .

Q. How can theoretical frameworks guide mechanistic studies of this compound in catalysis?

Methodological Answer:

  • Conceptual Alignment : Link reactivity to frontier molecular orbital (FMO) theory to predict sites for nucleophilic/electrophilic attack .
  • Kinetic Profiling : Use stopped-flow spectroscopy to measure intermediate lifetimes and validate proposed mechanisms (e.g., iodonium ion formation) .
  • Comparative Analysis : Benchmark against similar systems (e.g., 7,8-dihydro-1,6-naphthyridin-5(6H)-one) to identify unique reactivity patterns .

Q. What advanced techniques characterize the stability and degradation pathways of this compound?

Methodological Answer:

  • Accelerated Stability Testing : Expose the compound to extreme pH, heat, or UV light, and monitor degradation via HPLC-MS .
  • Isotope Tracing : Use 13C^{13}C-labeled derivatives to track bond cleavage pathways during hydrolysis or photolysis .
  • Crystallographic Monitoring : Resolve structural changes in single crystals under stress conditions (e.g., humidity) .

Comparative and Methodological Questions

Q. How does this compound compare to halogenated analogs in cross-coupling reactions?

Methodological Answer:

  • Reactivity Screening : Perform Suzuki-Miyaura couplings under identical conditions (e.g., Pd(PPh3_3)4_4, K2_2CO3_3, DMF) with bromo, chloro, and iodo derivatives .
  • Turnover Frequency (TOF) Analysis : Quantify reaction rates to rank leaving group efficacy (typically I > Br > Cl) .
  • Byproduct Identification : Use GC-MS to detect side products (e.g., dehalogenation) and optimize catalyst systems .

Q. What experimental designs are optimal for studying substituent effects on the 1,6-naphthyridine core?

Methodological Answer:

  • Parallel Synthesis : Prepare a library of derivatives (e.g., 6-methyl, 8-phenyl) via automated methods to assess steric/electronic impacts .
  • Multivariate Analysis : Apply principal component analysis (PCA) to correlate substituent parameters (Hammett σ, π-values) with reactivity/biological activity .
  • In Situ Monitoring : Use ReactIR or Raman spectroscopy to track intermediate formation during substitutions .

Q. How can researchers integrate this compound into multistep synthetic workflows?

Methodological Answer:

  • Protecting Group Strategy : Use acid-labile groups (e.g., tert-butoxycarbonyl) to mask reactive sites during downstream functionalization .
  • Sequential Cross-Coupling : Perform iterative couplings (e.g., Sonogashira followed by Heck) to build complex architectures .
  • Scalability Assessment : Transition from batch to flow chemistry for high-throughput synthesis, optimizing residence time and catalyst loading .

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